molecular formula C8H20Cl2N2 B15129906 N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride

Cat. No.: B15129906
M. Wt: 215.16 g/mol
InChI Key: UDYXZFBJGBDHHP-UHFFFAOYSA-N
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Description

N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is a chemical compound with the molecular formula C8H18N2·2HCl. It is a derivative of cyclohexane, where two amine groups are substituted at the 1 and 2 positions, and both amine groups are further methylated. This compound is often used as a ligand in various chemical reactions, particularly in the promotion of N-alkenylation and N-alkylation reactions of amides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride typically involves the methylation of cyclohexane-1,2-diamine. The reaction is carried out under controlled conditions to ensure the selective methylation of the amine groups. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The reaction mixture is continuously fed into the reactor, and the product is continuously removed, which helps in maintaining the desired reaction conditions and improving the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of various compounds via copper-catalyzed C-N coupling reactions.

    Biology: Investigated for its potential use in the synthesis of biologically active molecules.

    Medicine: Explored for its potential therapeutic applications due to its ability to form stable complexes with metal ions.

    Industry: Used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride exerts its effects involves its role as a ligand. It forms stable complexes with metal ions, which can then participate in various catalytic reactions. The molecular targets and pathways involved depend on the specific metal ion and the reaction being catalyzed. For example, in copper-catalyzed C-N coupling reactions, the compound acts as a ligand to stabilize the copper ion, facilitating the coupling reaction .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-Dimethylethylenediamine
  • (±)-trans-1,2-Diaminocyclohexane
  • (R,R)-(-)-N,N’-Dimethyl-1,2-cyclohexanediamine
  • (1R,2R)-(-)-1,2-Diaminocyclohexane
  • (1S,2S)-(+)-1,2-Diaminocyclohexane

Uniqueness

N1,N2-dimethylcyclohexane-1,2-diamine dihydrochloride is unique due to its specific substitution pattern and its ability to form stable complexes with metal ions. This makes it particularly effective as a ligand in various catalytic reactions, especially in promoting N-alkenylation and N-alkylation reactions of amides .

Properties

Molecular Formula

C8H20Cl2N2

Molecular Weight

215.16 g/mol

IUPAC Name

1-N,2-N-dimethylcyclohexane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H18N2.2ClH/c1-9-7-5-3-4-6-8(7)10-2;;/h7-10H,3-6H2,1-2H3;2*1H

InChI Key

UDYXZFBJGBDHHP-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCCC1NC.Cl.Cl

Origin of Product

United States

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